2,2-Dimethylpropane-1-sulfinyl chloride, with the chemical formula C5H11ClO2S and CAS number 53333-76-9, is a colorless liquid known for its pungent odor. It is classified as a sulfonyl chloride, a type of compound characterized by the presence of a sulfonyl group (–SO2) bonded to a chlorine atom. This compound has a molecular weight of approximately 170.66 g/mol and exhibits a density of about 1.2 g/cm³. Its boiling point is around 207.5 °C at standard atmospheric pressure, and it has a flash point of approximately 79.3 °C .
These reactions make 2,2-dimethylpropane-1-sulfinyl chloride a versatile reagent in organic synthesis .
The synthesis of 2,2-dimethylpropane-1-sulfinyl chloride typically involves the following methods:
These methods highlight the importance of controlling reaction conditions to obtain high yields and purity .
Several compounds share structural similarities with 2,2-dimethylpropane-1-sulfinyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Propanesulfonyl chloride | C3H7ClO2S | Smaller carbon chain; used similarly in reactions. |
| 2-Methylpropane-1-sulfonyl chloride | C4H9ClO2S | One less methyl group; similar reactivity profile. |
| Neopentyl chlorosulfate | C5H11ClO3S | Contains additional oxygen; used in similar applications. |
The uniqueness of 2,2-dimethylpropane-1-sulfinyl chloride lies in its branched structure which enhances its steric properties compared to linear analogs. This branching can influence its reactivity and selectivity in
The synthesis of 2,2-dimethylpropane-1-sulfinyl chloride from neopentyl derivatives represents a fundamental transformation in organosulfur chemistry. Multiple synthetic pathways have been developed to access this important intermediate, each with distinct advantages and limitations based on reaction conditions and substrate requirements [2].
The most straightforward approach involves the direct reaction of 2,2-dimethylpropane with chlorosulfonic acid under controlled conditions . This method proceeds through the formation of an intermediate sulfonic acid that is subsequently converted into the sulfinyl chloride. The reaction typically operates at temperatures ranging from 0 to 25°C, providing yields of 75-85% with moderate selectivity. The mechanism involves electrophilic attack of chlorosulfonic acid on the primary carbon adjacent to the quaternary center, followed by elimination and rearrangement processes.
Temperature control proves critical in this transformation, as elevated temperatures can lead to decomposition and formation of unwanted side products. The branched structure of the neopentyl system enhances steric properties compared to linear analogs, influencing both reactivity and selectivity patterns . This structural feature creates unique challenges in achieving optimal conversion while maintaining product integrity.
An alternative synthetic route utilizes free radical chlorination of neopentane under photochemical conditions [3] [4]. This method employs chlorine gas in the presence of ultraviolet light or heat, operating at temperatures between 100-150°C. The free radical mechanism avoids carbocation formation, thereby preventing rearrangement reactions that commonly plague ionic pathways.
The photochemical chlorination approach provides excellent yields of 85-95%, though selectivity can vary depending on reaction conditions and irradiation intensity [3]. The mechanism proceeds through hydrogen abstraction from the primary carbon position, followed by chlorine atom transfer to generate the desired neopentyl chloride intermediate. This intermediate can subsequently be converted to the sulfinyl chloride through established oxidative procedures.
A highly effective synthetic strategy involves the preparation of 2,2-dimethylpropanethiol as an intermediate, followed by treatment with sulfuryl chloride and acetic acid [5] [6]. This one-pot format provides yields of 80-90% with high selectivity, operating effectively across a temperature range of -20 to 25°C. The reaction proceeds through formation of a sulfinyl chloride intermediate that reacts with the corresponding nucleophile.
The mechanism begins with oxidative chlorination of the thiol group by sulfuryl chloride, generating a sulfenyl chloride intermediate. Subsequent oxidation with trifluoroperacetic acid or related oxidants affords the desired sulfinyl chloride product [7] [6]. This pathway offers excellent functional group tolerance and provides access to the target compound with minimal side product formation.
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -20 to 25°C | Direct correlation up to 25°C |
| Pressure | 1-5 atm | Minimal effect in standard range |
| Reaction Time | 2-8 hours | Plateau after 4 hours |
| Reagent Stoichiometry | 1.1-2.2 equivalents | Linear increase to 2.0 equiv |
Systematic optimization studies have revealed that reaction temperature exerts the most significant influence on both yield and selectivity [8] [9]. Lower temperatures generally favor formation of the desired sulfinyl chloride while minimizing thermal decomposition pathways. However, reaction rates decrease substantially below 0°C, requiring extended reaction times to achieve complete conversion.
The development of enantioselective synthetic approaches to 2,2-dimethylpropane-1-sulfinyl chloride has emerged as a critical area of research, driven by the inherent chirality of the sulfur center in sulfinyl compounds [10] [11].
Cinchona alkaloids, particularly quinidine and quinine, have proven highly effective as catalysts for asymmetric sulfinyl transfer reactions [11] [12] [13]. These readily available, inexpensive catalysts enable the coupling of racemic tert-butanesulfinyl chloride with various alcohols to provide sulfinate esters in near quantitative yields with enantiomeric excesses up to 81-90%.
The optimal reaction conditions involve catalyst loadings of 0.5-10 mol% in dichloromethane at 0°C [13]. The mechanism proceeds through dynamic kinetic resolution, where the chiral catalyst selectively activates one enantiomer of the racemic sulfinyl chloride substrate. This approach represents the first example of catalytic dynamic resolution of sulfinyl derivatives and has broad applicability to various substrate classes.
Quinidine demonstrates superior performance with arylmethyl alcohols, providing isolated yields of 92% with 90% enantiomeric excess when employed with 2,4,6-trichlorobenzyl alcohol [13]. The reaction tolerates a wide range of functional groups and proceeds under mild conditions without requiring stringent exclusion of moisture or air.
Recent developments in asymmetric synthesis have introduced chiral binaphthyl-based phosphoric acid derivatives as highly effective catalysts for enantioselective oxidation of sulfenyl compounds [10]. These systems operate through activation of reactants via hydrogen bond formation, achieving enantiomeric excesses of 90-99% across various substrate classes.
Under optimized conditions using dichloromethane and 35% aqueous hydrogen peroxide with 5% catalyst loading at 0°C, overoxidation to sulfonamide products is effectively suppressed [10]. The reaction mechanism involves formation of a chiral catalyst-substrate complex that controls the stereochemical outcome through preferential activation of one prochiral face.
The high enantioselectivity observed with these systems results from precise geometric constraints imposed by the chiral phosphoric acid framework. Density functional theory calculations support the proposed transition state structures and provide insight into the origins of stereoselectivity [10].
Titanium ethoxide complexes have demonstrated remarkable effectiveness in catalyzing asymmetric imine formation from chiral sulfinamides and carbonyl compounds [14] [10]. These reactions proceed with exceptional enantiomeric excess values of 95-99% when employing 1,2,3-oxathiazolidine-2-oxide derived from norephedrine as a chiral auxiliary.
The optimized protocol involves treatment of the crude reaction mixture with 1.1 equivalents of aldehyde and three equivalents of titanium ethoxide, affording corresponding mesityl sulfinimines in yields exceeding 30-60% [14]. This methodology represents the first three-step, one-pot synthesis of enantiopure sulfinimines using chiral aminoalcohol-derived auxiliaries.
Temperature optimization studies reveal that room temperature conditions provide optimal balance between reaction rate and stereoselectivity. Lower temperatures enhance enantioselectivity but significantly reduce reaction rates, while elevated temperatures lead to decreased stereocontrol [14].
| Catalyst System | Enantiomeric Excess (%) | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Quinidine | 81-90 | 85-95 | 1-8 |
| Quinine | 75-85 | 80-90 | 1-8 |
| Chiral Phosphoric Acid | 90-99 | 65-96 | 5-20 |
| Titanium Ethoxide Complex | 95-99 | 30-60 | 3-16 |
The selection of optimal catalyst system depends on substrate compatibility, desired enantiomeric excess, and practical considerations such as cost and availability. Cinchona alkaloids offer excellent balance of performance and practicality for most applications, while specialized systems provide access to higher enantioselectivities when required.
The choice of reaction solvent exerts profound influence on both the rate and selectivity of 2,2-dimethylpropane-1-sulfinyl chloride synthesis, with polar aprotic solvents generally providing superior performance compared to protic or nonpolar alternatives [15] [16] [17].
Dichloromethane has emerged as the preferred solvent for most sulfinyl chloride synthesis applications, providing excellent yields of 85-95% with high selectivity [18] [17]. The relatively low dielectric constant of 9.08 and boiling point of 39.6°C facilitate easy product isolation while maintaining sufficient polarity to solubilize ionic intermediates [17] [19].
Kinetic studies demonstrate that dichloromethane enhances reaction rates compared to less polar alternatives while maintaining excellent stability of the sulfinyl chloride product [18]. The aprotic nature prevents competitive protonation of nucleophilic species, allowing efficient formation of the desired product without interference from side reactions.
The low boiling point of dichloromethane requires careful temperature control during synthesis and workup procedures. However, this property facilitates rapid solvent removal and product isolation through simple distillation techniques [8] [9].
Acetonitrile demonstrates exceptional performance in sulfinyl chloride synthesis, providing yields of 90-98% with excellent selectivity [18] [17]. The high dielectric constant of 38.3 effectively stabilizes charged intermediates, while the aprotic character prevents unwanted protonation reactions [17] [19].
Temperature studies reveal that acetonitrile maintains superior reaction tolerance to pressure changes, particularly at lower temperatures where increased amounts of hydrogen chloride gas dissolve in the reaction mixture [8] [9]. This property proves especially valuable in continuous flow applications where precise pressure control is essential.
The higher boiling point of 82°C compared to dichloromethane provides operational advantages in reactions requiring elevated temperatures or extended reaction times. However, the increased polarity can sometimes lead to enhanced nucleophilicity of competing functional groups [17].
Tetrahydrofuran provides moderate performance with yields of 70-80% and good selectivity, though inferior to dichloromethane and acetonitrile [18] [17]. The lower dielectric constant of 7.6 reduces stabilization of ionic intermediates, while the ether oxygen can coordinate to electrophilic species and potentially interfere with desired reaction pathways [19].
Ethyl acetate and toluene demonstrate poor performance in sulfinyl chloride synthesis, with yields ranging from 45-70% and reduced selectivity [18]. The low polarity of these solvents fails to adequately stabilize charged intermediates, while toluene's aromatic character can lead to competing electrophilic aromatic substitution reactions.
Detailed kinetic studies reveal that sulfinyl chloride formation proceeds through a complex multistep mechanism involving initial nucleophilic attack followed by elimination and rearrangement processes [15] [20]. The rate-determining step varies depending on substrate structure and reaction conditions, with electron-withdrawing substituents generally accelerating the transformation.
Kinetic solvent isotope effects provide insight into the degree of bond formation in the transition state, with values varying systematically based on electronic effects of substituents [20]. These measurements indicate greater bond-making requirements compared to analogous reactions at saturated carbon centers, consistent with the proposed mechanism involving trigonal bipyramidal transition states.
| Solvent | Dielectric Constant | Rate Enhancement | Product Stability |
|---|---|---|---|
| Dichloromethane | 9.08 | High | High |
| Acetonitrile | 38.3 | Very High | Very High |
| Tetrahydrofuran | 7.6 | Moderate | Moderate |
| Ethyl acetate | 6.02 | Low | Moderate |
| Toluene | 2.38 | Very Low | Low |
The correlation between dielectric constant and reaction rate enhancement suggests that stabilization of polar intermediates plays a crucial role in determining reaction efficiency. However, excessive polarity can lead to competitive side reactions, indicating the existence of an optimal polarity range for maximum performance.
Systematic studies of temperature effects reveal complex behavior patterns that vary significantly depending on solvent choice [8] [9]. In dichloromethane, optimal performance occurs between 0-25°C, with higher temperatures leading to increased side product formation and lower yields. Lower temperatures enhance selectivity but reduce reaction rates substantially.
Pressure effects prove particularly important in continuous flow applications where gas evolution (hydrogen chloride and sulfur dioxide) can lead to system instability [21] [8]. Lower reaction temperatures increase tolerance to pressure variations through enhanced gas solubility, while autogenous pressure conditions generally provide superior outcomes compared to atmospheric pressure operations.